Cas no 101004-43-7 ([(1,2-dimethyl-1H-indol-5-yl)methyl]amine)

[(1,2-Dimethyl-1H-indol-5-yl)methyl]amine is a substituted indole derivative featuring an amine functional group at the 5-position. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as a building block for heterocyclic frameworks. The presence of the methylamine moiety enhances its potential for further functionalization, enabling applications in the development of bioactive molecules or ligands. Its structural features, including the electron-rich indole core, may also contribute to interactions with biological targets. The compound is typically handled under controlled conditions due to its amine functionality, requiring appropriate storage and handling to ensure stability.
[(1,2-dimethyl-1H-indol-5-yl)methyl]amine structure
101004-43-7 structure
Product Name:[(1,2-dimethyl-1H-indol-5-yl)methyl]amine
CAS No:101004-43-7
MF:C11H14N2
MW:174.242262363434
MDL:MFCD14529057
CID:3552424
PubChem ID:430878
Update Time:2025-10-29

[(1,2-dimethyl-1H-indol-5-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-5-methanamine, 1,2-dimethyl-
    • [(1,2-dimethyl-1H-indol-5-yl)methyl]amine
    • (1,2-dimethyl-1H-indol-5-yl)methanamine
    • 101004-43-7
    • 1,2-dimethyl-5-aminomethylindole
    • (1,2-dimethylindol-5-yl)methanamine
    • SCHEMBL12804294
    • BEA00443
    • F2143-0152
    • STL305041
    • 838-060-2
    • AKOS005208471
    • EN300-238111
    • 1-(1,2-dimethyl-1H-indol-5-yl)methanamine
    • MDL: MFCD14529057
    • Inchi: 1S/C11H14N2/c1-8-5-10-6-9(7-12)3-4-11(10)13(8)2/h3-6H,7,12H2,1-2H3
    • InChI Key: RBJKUVYKEPJFDP-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(CN)C=C2)C=C1C

Computed Properties

  • Exact Mass: 174.115698g/mol
  • Monoisotopic Mass: 174.115698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 174.24g/mol
  • XLogP3: 1.7
  • Topological Polar Surface Area: 31Ų

[(1,2-dimethyl-1H-indol-5-yl)methyl]amine Pricemore >>

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Additional information on [(1,2-dimethyl-1H-indol-5-yl)methyl]amine

Chemical Profile of [(1,2-dimethyl-1H-indol-5-yl)methyl]amine and CAS No. 101004-43-7

Compound with the CAS number 101004-43-7 and the product name [(1,2-dimethyl-1H-indol-5-yl)methyl]amine represents a significant molecule in the realm of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and biochemical research. The presence of a dimethyl-substituted indole core combined with an amine functional group makes it a versatile scaffold for further chemical modifications and biological evaluations.

The indole moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various biological pathways and its interaction with multiple receptor systems. Specifically, derivatives of indole have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The compound under discussion incorporates this pharmacologically relevant scaffold, enhancing its potential as a lead compound in therapeutic research.

In recent years, there has been a surge in interest towards molecules that can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. The amine functional group in [(1,2-dimethyl-1H-indol-5-yl)methyl]amine suggests that it may interact with monoamine receptors, making it a candidate for investigating neurological disorders. Current research indicates that such compounds could be valuable in the development of novel treatments for conditions like depression, anxiety, and neurodegenerative diseases.

The structural complexity of [(1,2-dimethyl-1H-indol-5-yl)methyl]amine allows for diverse chemical modifications that can fine-tune its biological activity. For instance, functionalization at the 3-position of the indole ring or variations in the dimethyl substitution pattern could significantly alter its pharmacokinetic properties. Such modifications are crucial for optimizing drug candidates to achieve desired efficacy and minimal side effects.

Advanced computational methods have been increasingly employed to predict the binding affinity and metabolic stability of indole-based compounds. Molecular docking studies have shown that derivatives of this compound class can effectively bind to various protein targets involved in disease pathways. This computational approach not only accelerates the drug discovery process but also provides insights into potential mechanisms of action.

The synthesis of [(1,2-dimethyl-1H-indol-5-yl)methyl]amine involves multi-step organic reactions that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of such complex molecules. Techniques like palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the indole core structure with high regioselectivity.

Biochemical assays have begun to reveal the potential therapeutic applications of [(1,2-dimethyl-1H-indol-5-yl)methyl]amine. Initial studies suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammation and pain signaling. These findings align with the growing interest in developing non-opioid analgesics with improved safety profiles. Further preclinical studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

The chemical diversity inherent in indole derivatives like [(1,2-dimethyl-1H-indol-5-yl)methyl]amine also opens avenues for exploring novel drug formulations. Combination therapies involving multiple bioactive compounds could enhance treatment outcomes by targeting different aspects of a disease process. This approach is particularly relevant in chronic conditions where multifactorial mechanisms are involved.

In conclusion, the compound identified by CAS number 101004-43-7 and named as [(1,2-dimethyl-1H-indol-5-yl)methyl]amine represents a promising candidate for further pharmaceutical exploration. Its unique structural features and potential biological activities make it an attractive scaffold for developing new therapeutic agents. As research continues to uncover new applications for indole-based compounds, this molecule stands out as a valuable asset in the quest for innovative medical solutions.

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